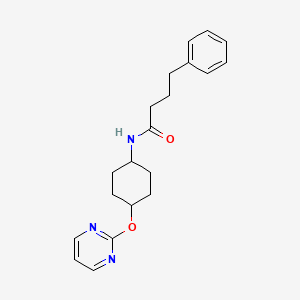
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide is a synthetic organic compound designed for various applications in scientific research. This compound features a complex molecular structure, characterized by phenyl and cyclohexyl groups, as well as a pyrimidin-2-yloxy moiety. The unique chemical configuration of this compound imparts specific properties that make it valuable in multiple fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide can be achieved through a multi-step organic synthesis process involving various reagents and catalysts. A typical synthetic route might involve the following steps:
Formation of Cyclohexyl Intermediate: : This step often involves the reaction of a cyclohexanone derivative with a pyrimidin-2-yloxy compound under basic conditions to form a cyclohexyl intermediate.
Introduction of Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the intermediate reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Formation: : The final step involves the formation of the amide bond, typically achieved by coupling the intermediate with a butanoic acid derivative using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthetic route to ensure cost-effectiveness and high yield. This typically involves:
Scaling up the reaction conditions: : Ensuring that the reactions are performed under controlled temperature and pressure to maximize yield.
Continuous flow synthesis: : Using continuous flow reactors to allow for better control over reaction parameters and increased production efficiency.
Purification: : Employing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can undergo oxidative reactions to form corresponding oxides.
Reduction: : Reduction reactions can yield various reduced derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include:
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substituting agents: : Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed: The major products formed from these reactions include:
Oxidized derivatives such as ketones and carboxylic acids.
Reduced derivatives such as alcohols and amines.
Substituted derivatives with various functional groups attached to the phenyl or pyrimidin-2-yloxy moieties.
Scientific Research Applications
4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is often used as a probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable in elucidating the mechanisms of cellular functions and pathways.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It is evaluated for its efficacy in targeting specific diseases and conditions, potentially leading to the development of new pharmaceuticals.
Industry: Industrial applications of this compound include its use in the synthesis of materials with specific properties, such as polymers and advanced composites. Its structural versatility allows for the design of materials with desired mechanical and chemical characteristics.
Mechanism of Action
Molecular Targets: The mechanism of action of 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Pathways Involved: The pathways involved in the action of this compound include:
Signal transduction pathways: : Modulation of signaling molecules and cascades.
Metabolic pathways: : Interaction with enzymes involved in metabolic processes.
Gene expression pathways: : Regulation of transcription factors and gene expression.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other phenyl and cyclohexyl derivatives with functional groups attached to heterocyclic moieties. These compounds share structural features with 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide but differ in their specific functional groups and overall molecular configuration.
Uniqueness: The uniqueness of this compound lies in its specific combination of phenyl, cyclohexyl, and pyrimidin-2-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific research and industrial applications.
Hope you found this detailed breakdown insightful! Anything else you’d like to dig into?
Properties
IUPAC Name |
4-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)25-20-21-14-5-15-22-20/h1-3,5-7,14-15,17-18H,4,8-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOKHZMCURMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)
![rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate](/img/structure/B2939820.png)
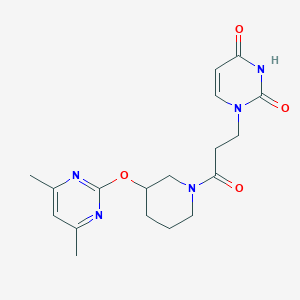
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)
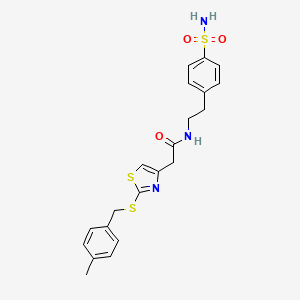
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)
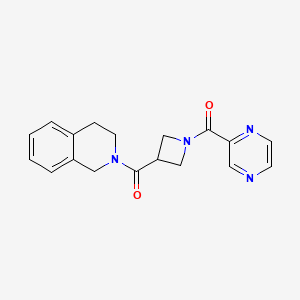
![methyl 2-[4-({[(2-bromo-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)
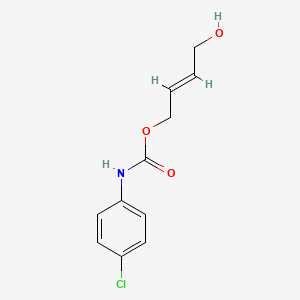
![3-(Pyridin-3-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2939836.png)
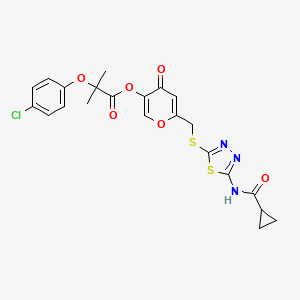
![1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2939839.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)
![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)
